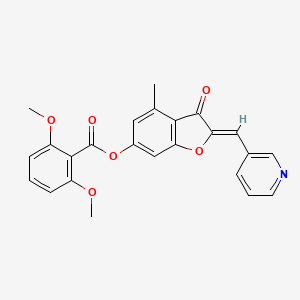

(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Description

The compound “(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate” (CAS: 622795-29-3) is a structurally complex molecule with the molecular formula C23H17NO6 and a molecular weight of 403.4 g/mol . Its key features include:

Properties

IUPAC Name |

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6/c1-14-10-16(30-24(27)22-17(28-2)7-4-8-18(22)29-3)12-19-21(14)23(26)20(31-19)11-15-6-5-9-25-13-15/h4-13H,1-3H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIXHVURNGIDBM-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=C(C=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=C(C=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a benzofuran core fused with a pyridine ring and an ester functional group. This unique structure may facilitate interactions with various biological targets, enhancing its pharmacological profile. The presence of the pyridine moiety suggests potential neuroactive properties, while the benzofuran structure is associated with diverse biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has been shown to possess significant antimicrobial properties against various bacterial strains. Specifically, it demonstrated effective inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Antioxidant Properties : Studies have indicated that the compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing the body’s antioxidant defenses.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For instance, it shows promise as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders and certain neurodegenerative diseases linked to melanin metabolism.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structural features:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Condensation Reaction : The initial step involves the condensation of appropriate aldehydes to form a Schiff base.

- Cyclization : Following condensation, cyclization reactions are performed under controlled conditions to form the benzofuran structure.

- Esterification : Finally, the benzofuran derivative undergoes esterification with 2,6-dimethoxybenzoic acid to yield the final product.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors:

- Binding Affinity : The compound binds to target enzymes, inhibiting their activity and thereby modulating metabolic pathways.

- Signal Transduction Modulation : It may influence signal transduction pathways involved in inflammation and oxidative stress responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the evidence, focusing on molecular features, physicochemical properties, and synthesis:

Key Observations:

Structural Variations: The target compound’s pyridin-3-ylmethylidene group distinguishes it from analogs with cyano (11b) or nitro substituents . This pyridine moiety may enhance hydrogen-bonding interactions or metal coordination in biological systems.

Physicochemical Properties :

- The target compound’s XLogP3 (3.9) indicates moderate lipophilicity, comparable to 11b (calculated LogP ~3.5) but higher than the diethyl ester 2c (LogP ~2.8) .

- Melting Points : The absence of data for the target compound limits direct comparison, but related benzofuran derivatives typically exhibit melting points >200°C due to rigid aromatic cores .

Synthesis and Spectral Data: The target compound likely forms via Knoevenagel condensation (similar to 11a/b ), where an aldehyde reacts with an active methylene group. IR Spectroscopy: Expected peaks include C=O (1,710–1,750 cm⁻¹) from the benzofuran and ester groups, and C-O (1,250 cm⁻¹) from methoxy substituents . NMR: Distinct methoxy proton signals (δ ~3.8–4.0 ppm) and pyridine aromatic protons (δ ~7.5–8.5 ppm) would differentiate it from analogs like 11b .

Implications for Research and Development

- Drug Design: The pyridine and methoxy groups in the target compound could enhance bioavailability or target binding compared to nitro- or cyano-substituted analogs.

- Material Science : Its rigid benzofuran core and ester groups may suit applications in organic electronics or catalysis .

- Synthetic Challenges: Stereochemical control during Knoevenagel condensation and purification of Z/E isomers require optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.